T-butyldimethylsilane

Description

The exact mass of the compound t-Butyldimethylsilyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMRJRBKQSSXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-57-0 | |

| Record name | tert-Butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to T-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-butyldimethylsilane, a key reagent in modern organic chemistry. This document details its chemical and physical properties, reactivity, and applications, with a focus on its role as a protecting group. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe use.

Core Properties of this compound

This compound, an organosilicon compound, is widely utilized in organic synthesis. Its chemical and physical properties are summarized below.

CAS Number: 29681-57-0

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Si | [1] |

| Molecular Weight | 116.28 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.701 g/mL at 25 °C | [2] |

| Boiling Point | 81-83 °C | [2] |

| Melting Point | 13 °C | |

| Refractive Index | n20/D 1.40 | [1][2] |

| Flash Point | -11 °C | [3] |

Spectroscopic Data

| Spectroscopy | Key Peaks and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the tert-butyl and dimethylsilyl groups. |

| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the methyl and tert-butyl carbons attached to the silicon atom. |

| IR Spectroscopy | The infrared spectrum of this compound will exhibit characteristic absorption bands for Si-H, C-H, and Si-C bonds. |

Reactivity and Applications

This compound itself is a precursor to the more commonly used silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl). However, this guide will focus on the applications of the tert-butyldimethylsilyl (TBDMS) group, which is introduced using reagents like TBDMSCl. The primary application of the TBDMS group is the protection of hydroxyl and amine functional groups in multi-step organic synthesis.[4]

The TBDMS group offers significant advantages as a protecting group:

-

Stability: TBDMS ethers are robust and stable under a wide range of reaction conditions, including those involving many nucleophilic and basic reagents, as well as milder acidic conditions.[5]

-

Ease of Introduction and Removal: The TBDMS group can be introduced efficiently and removed under specific conditions that often do not affect other functional groups.[4]

-

Steric Hindrance: The bulky tert-butyl group provides steric hindrance, which can lead to selective protection of less sterically hindered alcohols.[1]

Protection of Alcohols

The most common application of the TBDMS group is the protection of alcohols to form TBDMS ethers. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF).

Caption: General workflow for the protection of an alcohol using TBDMSCl.

Deprotection of TBDMS Ethers

The removal of the TBDMS protecting group is typically accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). The high strength of the silicon-fluorine bond drives this reaction. Acidic conditions can also be used for deprotection.

Caption: General workflow for the deprotection of a TBDMS ether using a fluoride source.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of secondary alcohols.[1]

Materials:

-

Substrate containing a primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents)

-

Imidazole (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before adding TBDMSCl.[1]

-

Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS-protected alcohol.[1]

Caption: Step-by-step workflow for the protection of a primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether with TBAF

This protocol outlines a general procedure for the removal of a TBDMS protecting group.[5]

Materials:

-

TBDMS-protected substrate

-

Tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC.[5]

-

Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Caption: Step-by-step workflow for the deprotection of a TBDMS ether.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3][6]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.[6]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Hazard Information:

| Hazard Statement | GHS Classification |

| H225: Highly flammable liquid and vapor | Flammable Liquid 2 |

| H315: Causes skin irritation | Skin Irritant 2 |

| H319: Causes serious eye irritation | Eye Irritant 2 |

| H335: May cause respiratory irritation | STOT SE 3 |

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Conclusion

This compound, and more broadly the TBDMS protecting group, are indispensable tools in modern organic synthesis. A thorough understanding of its properties, reactivity, and the protocols for its use and removal is crucial for researchers in the fields of chemistry and drug development. This guide provides a foundational understanding to facilitate its effective and safe application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyldimethylsilanol | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]

T-butyldimethylsilane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and applications of T-butyldimethylsilane, a key reagent in modern organic synthesis.

Core Properties of this compound

This compound is an organosilicon compound valued for its role in introducing the tert-butyldimethylsilyl (TBDMS or TBS) protecting group, which is widely used to mask the reactivity of hydroxyl groups.

Molecular Formula: C₆H₁₆Si

Molecular Weight: 116.28 g/mol [1]

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₆Si |

| Linear Formula | (CH₃)₃CSiH(CH₃)₂ |

| Molecular Weight | 116.28 g/mol [1] |

| CAS Number | 29681-57-0 |

| Appearance | Colorless clear liquid[1] |

| Boiling Point | 81-83 °C[2] |

| Density | 0.701 g/mL at 25 °C |

| Refractive Index | n20/D 1.40[1] |

| Flash Point | -11 °C (12.2 °F) - closed cup |

Structure-Property Relationship

The unique properties of the T-butyldimethylsilyl group, particularly its stability, are a direct result of its molecular structure. The bulky tert-butyl group provides significant steric hindrance around the silicon atom, which shields the silicon-oxygen bond of the resulting silyl (B83357) ether from nucleophilic or acidic attack. This steric protection is the primary reason for the TBDMS group's enhanced stability compared to smaller silyl groups like trimethylsilyl (B98337) (TMS).

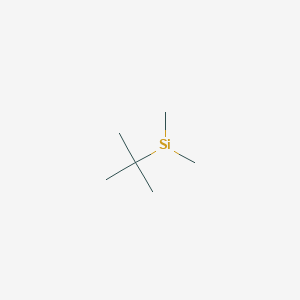

Caption: Logical diagram illustrating how the structural components of this compound confer key chemical properties.

Key Experimental Protocols

While this compound itself can be used in silylation reactions, the most common method for introducing the TBDMS protecting group involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) due to its higher reactivity. Below are representative protocols for the protection of an alcohol using TBDMS-Cl and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl

This procedure details the selective protection of a primary hydroxyl group in the presence of a secondary one, a common challenge in multi-step synthesis.

Workflow Diagram:

Caption: Experimental workflow for the selective TBDMS protection of a primary alcohol.

Methodology:

-

To a solution of a diol containing both primary and secondary hydroxyl groups (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.2 eq.).

-

Stir the resulting solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) portion-wise to the solution.

-

Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.[3]

Protocol 2: Deprotection of a TBDMS Ether using TBAF

The removal of the TBDMS group is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Methodology:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.

-

Upon completion, quench the reaction with water and extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[3]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of T-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of T-butyldimethylsilane (TBDMS-H). This compound is a key organosilane reagent utilized in organic synthesis, particularly as a precursor to the widely used tert-butyldimethylsilyl (TBDMS or TBS) protecting group for alcohols. A thorough understanding of its spectral characteristics is essential for reaction monitoring, purity assessment, and structural confirmation.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by simple and well-resolved signals corresponding to the distinct proton and carbon environments within the molecule. The data presented here is compiled from typical spectra recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is distinguished by three main signals: a singlet for the tert-butyl protons, a doublet for the dimethylsilyl protons, and a septet for the silicon-hydride proton.

| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| (CH ₃)₃CSi- | ~0.90 | Singlet (s) | 9H | - |

| (CH ₃)₂SiH- | ~0.05 | Doublet (d) | 6H | ³JHH ≈ 3.5 Hz |

| -SiH | ~3.60 | Septet (sept) | 1H | ³JHH ≈ 3.5 Hz, ¹JSiH ≈ 188 Hz |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals corresponding to the two types of methyl carbons and the quaternary carbon of the tert-butyl group.

| Assignment | Chemical Shift (δ) (ppm) |

| (C H₃)₃CSi- | ~25.8 |

| -C (CH₃)₃ | ~17.5 |

| (C H₃)₂SiH- | ~-5.0 |

Interpretation of NMR Spectra

The chemical shifts and coupling patterns observed in the NMR spectra of this compound are consistent with its molecular structure.

-

¹H NMR: The upfield chemical shifts of the methyl protons (~0.90 and ~0.05 ppm) are characteristic of protons on carbons attached to a silicon atom, which is less electronegative than carbon. The signal for the nine equivalent protons of the tert-butyl group appears as a sharp singlet due to the absence of adjacent protons. The six protons of the two methyl groups on the silicon are chemically equivalent and appear as a doublet due to coupling with the single proton directly attached to the silicon. The Si-H proton signal appears significantly downfield (~3.60 ppm) and is split into a septet by the six neighboring methyl protons, following the n+1 rule (6+1=7). Furthermore, this proton exhibits a large one-bond coupling constant with the ²⁹Si nucleus (¹JSiH ≈ 188 Hz), which can be observed as satellite peaks in a high-resolution spectrum.

-

¹³C NMR: The chemical shifts of the carbon atoms are also influenced by the electropositive silicon atom. The carbons of the tert-butyl group resonate at ~25.8 ppm for the methyl carbons and

17.5 ppm for the quaternary carbon. Notably, the carbons of the dimethylsilyl group exhibit a negative chemical shift (-5.0 ppm), a common feature for carbons directly bonded to silicon.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful sample preparation and instrument setup, particularly given its volatility and potential air sensitivity.

Sample Preparation for a Volatile and Potentially Air-Sensitive Organosilane

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that has been stored over molecular sieves to ensure it is anhydrous.

-

Sample Handling: Due to the volatility of this compound (boiling point: 69 °C), all handling should be performed in a well-ventilated fume hood. If the sample is suspected to be air-sensitive, manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

-

NMR Tube Preparation: Use a clean, dry 5 mm NMR tube. For prolonged experiments or to ensure an inert atmosphere, a J. Young NMR tube with a resealable Teflon valve is recommended.

-

Sample Transfer: In a fume hood, add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube. Using a microliter syringe, add 1-2 µL of this compound to the solvent. Cap the tube immediately to prevent evaporation. If using a J. Young tube, the sample can be introduced via syringe through the sidearm, which is then sealed.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the solvent.

-

Homogenization: Gently invert the capped NMR tube several times to ensure the sample is thoroughly mixed.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans (NS): 8-16

-

Spectral Width (SW): 10-12 ppm

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Temperature: 298 K

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans (NS): 128-1024 (dependent on concentration)

-

Spectral Width (SW): -10 to 40 ppm

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Temperature: 298 K

Visualization of Structural-Spectral Relationships

The following diagrams illustrate the key relationships within the this compound molecule and the workflow for its NMR analysis.

Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

Caption: Experimental workflow for NMR analysis of this compound.

T-butyldimethylsilane: A Comprehensive Safety and Hazards Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

T-butyldimethylsilane, a member of the organosilane family, is a versatile reagent in organic synthesis, primarily utilized as a protecting group for hydroxyl functionalities. Its stability and ease of use have made it a valuable tool in the synthesis of complex molecules within the pharmaceutical and materials science sectors. However, its chemical properties also present significant hazards that necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a detailed overview of the safety data and hazards associated with this compound, tailored for professionals in research and development.

Core Safety and Hazard Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets (SDS).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 29681-57-0 | |

| Molecular Formula | C₆H₁₆Si | |

| Molecular Weight | 116.28 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 81-83 °C (lit.) | |

| Density | 0.701 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.40 (lit.) | |

| Flash Point | -11 °C (12.2 °F) - closed cup |

GHS Hazard Classification and Statements

| Classification | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor. | 🔥 | Danger |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | ❗ | Danger |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | ❗ | Danger |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | ❗ | Danger |

Experimental Protocols for Hazard Determination

The hazard classifications presented in the Safety Data Sheet are derived from standardized experimental protocols. For researchers, understanding the basis of these classifications is crucial for a comprehensive risk assessment. The following are representative methodologies for determining the key hazards of this compound.

Flammability: Flash Point Determination

The flash point of a volatile liquid is determined using a closed-cup method, such as the one described in ASTM D93, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .

-

Principle: A sample of the liquid is introduced into a test cup and heated at a controlled rate with continuous stirring. An ignition source is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Apparatus: The Pensky-Martens closed-cup tester consists of a brass test cup with a tightly fitting lid that incorporates a stirring device, a port for the ignition source, and a thermometer. The apparatus can be manual or automated.

-

Procedure (Abbreviated):

-

The test cup is filled with the sample to a specified level.

-

The lid is secured, and the sample is heated and stirred at a prescribed rate.

-

At regular temperature intervals, the ignition source is applied.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Toxicological Hazard Determination

Toxicological data for chemical substances are typically generated following the internationally recognized OECD Guidelines for the Testing of Chemicals . These guidelines provide standardized procedures for assessing various health effects.

-

Principle: This method involves the sequential dosing of animals, typically rodents, with the test substance. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal. This approach minimizes the number of animals required to estimate the LD50 (the dose lethal to 50% of the test population).

-

Procedure (Abbreviated):

-

A starting dose is selected based on available information or a sighting study.

-

A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

-

This sequential dosing continues until a stopping criterion is met.

-

The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

-

Animals are observed for signs of toxicity and mortality for a defined period.

-

The potential for this compound to cause skin and eye irritation is assessed using methods such as those described in OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

-

Principle (Skin Irritation): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Principle (Eye Irritation): A small amount of the substance is instilled into one eye of a test animal. The eye is examined for effects on the cornea, iris, and conjunctiva at specific time points.

Safety Workflows and Logical Relationships

Effective management of the risks associated with this compound requires clear and logical procedures for handling, storage, and emergencies. The following diagrams, generated using the DOT language, illustrate key safety workflows.

Caption: Emergency response workflow for incidents involving this compound.

Introduction to silyl ether protecting groups in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse arsenal (B13267) of protective moieties, silyl (B83357) ethers have established themselves as indispensable tools for the temporary masking of hydroxyl functionalities. Their widespread adoption is a testament to their tunable stability, ease of installation and removal under mild conditions, and their compatibility with a broad range of reaction conditions. This technical guide provides a comprehensive overview of the most common silyl ether protecting groups, their relative stabilities, detailed experimental protocols for their use, and a logical framework for their strategic selection in complex synthetic endeavors.

Core Concepts: Stability and Steric Hindrance

The cornerstone of silyl ether chemistry lies in the judicious manipulation of steric and electronic effects at the silicon center. The size of the alkyl or aryl substituents on the silicon atom directly dictates the stability of the corresponding silyl ether. As a general principle, increasing the steric bulk around the silicon atom enhances the stability of the silyl ether by sterically hindering the approach of nucleophiles or acids to the silicon-oxygen bond. This fundamental concept allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a strategy known as orthogonal protection.[1][2]

The most commonly employed silyl ethers in organic synthesis, in order of increasing steric hindrance and stability, are:

-

TMS (Trimethylsilyl) : The smallest and most labile of the common silyl ethers, often used for temporary protection.[3]

-

TES (Triethylsilyl) : Offers intermediate stability, greater than TMS but more readily cleaved than more hindered silyl ethers.[3]

-

TBDMS or TBS (tert-Butyldimethylsilyl) : A versatile and robust protecting group, widely utilized for its balance of stability and ease of removal.[3]

-

TIPS (Triisopropylsilyl) : Possesses significant steric bulk, conferring high stability towards a wide range of reaction conditions.[3]

-

TBDPS (tert-Butyldiphenylsilyl) : One of the most robust common silyl ethers, offering exceptional stability, particularly towards acidic conditions.[3]

Quantitative Comparison of Silyl Ether Stability

The selection of an appropriate silyl ether is critically dependent on its stability profile. The following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions. This quantitative data serves as a valuable guide for designing selective protection and deprotection sequences.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Protecting Group | Relative Rate of Cleavage (Acidic) |

| TMS | Trimethylsilyl (B98337) | 1 |

| TES | Triethylsilyl | 64 |

| TBDMS | tert-Butyldimethylsilyl | 20,000 |

| TIPS | Triisopropylsilyl | 700,000 |

| TBDPS | tert-Butyldiphenylsilyl | 5,000,000 |

Data compiled from multiple sources.[4][5]

Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis

| Silyl Ether | Protecting Group | Relative Rate of Cleavage (Basic) |

| TMS | Trimethylsilyl | 1 |

| TES | Triethylsilyl | 10-100 |

| TBDMS | tert-Butyldimethylsilyl | ~20,000 |

| TBDPS | tert-Butyldiphenylsilyl | ~20,000 |

| TIPS | Triisopropylsilyl | ~100,000 |

Data compiled from multiple sources.[4][5]

Reaction Mechanisms and Workflows

The formation and cleavage of silyl ethers proceed through well-defined mechanistic pathways. Understanding these mechanisms is crucial for predicting reactivity and troubleshooting synthetic challenges.

Protection of Alcohols

The protection of an alcohol as a silyl ether is typically achieved by reacting the alcohol with a silyl chloride in the presence of a base, such as imidazole (B134444) or triethylamine. The reaction is believed to proceed via an SN2-like mechanism at the silicon center.[6]

Caption: General mechanism for the protection of an alcohol with a silyl chloride.

Deprotection of Silyl Ethers

The cleavage of silyl ethers can be accomplished under acidic or fluoride-mediated conditions.

Acid-Catalyzed Deprotection: This method involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.

Caption: General mechanism for the acid-catalyzed deprotection of a silyl ether.

Fluoride-Mediated Deprotection: This is a highly effective and common method that exploits the high affinity of fluoride (B91410) for silicon. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the alkoxide.

Caption: General mechanism for the fluoride-mediated deprotection of a silyl ether.

A Guide to Selecting the Appropriate Silyl Ether

The selection of a silyl protecting group is a critical decision in synthetic planning. The following workflow provides a logical guide for choosing the most suitable silyl ether based on the specific requirements of the synthetic route.

Caption: A decision-making guide for selecting a suitable silyl ether protecting group.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with common silylating agents and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with Trimethylsilyl Chloride (TMSCl)

This procedure describes the silylation of a primary alcohol using TMSCl and triethylamine.

-

Materials:

-

Primary alcohol (1.0 eq)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

-

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine.

-

Slowly add trimethylsilyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford the TMS-protected alcohol.[7]

-

Protocol 2: Protection of a Primary Alcohol with Triethylsilyl Chloride (TESCl)

This procedure details the protection of a primary alcohol using TESCl and imidazole.

-

Materials:

-

Primary alcohol (1.0 eq)

-

Triethylsilyl chloride (TESCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add TESCl dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify by flash chromatography if necessary.[8]

-

Protocol 3: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the selective silylation of a primary alcohol in the presence of a secondary alcohol.[9]

-

Materials:

-

Diol containing a primary and a secondary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the diol in anhydrous DMF at 0 °C, add imidazole followed by TBDMSCl.

-

Stir the reaction at 0 °C and monitor the selective protection of the primary alcohol by TLC.

-

Once the primary alcohol is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

-

Protocol 4: Protection of a Primary Alcohol with Triisopropylsilyl Chloride (TIPSCl)

This procedure outlines the protection of a primary alcohol using the sterically hindered TIPSCl.

-

Materials:

-

Primary alcohol (1.0 eq)

-

Triisopropylsilyl chloride (TIPSCl, 1.5 eq)

-

Imidazole (3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the primary alcohol and imidazole in anhydrous DCM under an inert atmosphere.

-

Add TIPSCl to the solution and stir at room temperature. The reaction may require several hours to overnight for completion. Monitor by TLC.

-

Upon completion, dilute with DCM and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

-

Protocol 5: Protection of a Primary Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol describes the formation of a robust TBDPS ether.

-

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the primary alcohol and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[10]

-

Add TBDPSCl to the stirred solution.[10]

-

Stir the reaction for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.[10]

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.[10]

-

Protocol 6: Deprotection of a TBDMS Ether with Tetrabutylammonium Fluoride (TBAF)

This is a general and highly effective method for cleaving TBDMS ethers.

-

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[7]

-

Add the TBAF solution dropwise to the stirred solution.[7]

-

Stir the reaction for 1-4 hours, monitoring by TLC.[7]

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[7]

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.[7]

-

Protocol 7: Acidic Deprotection of a TES Ether

This protocol describes the selective cleavage of a TES ether under mild acidic conditions.

-

Materials:

-

TES-protected alcohol (1.0 eq)

-

Methanol (B129727) (MeOH)

-

10% Formic acid in methanol

-

-

Procedure:

-

Dissolve the TES-protected alcohol in methanol and cool to 5-10 °C.[11]

-

Add a solution of 10% formic acid in methanol dropwise.[11]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[11]

-

Upon completion, concentrate the reaction mixture and purify by chromatography to isolate the deprotected alcohol.[11]

-

Protocol 8: Deprotection of a TIPS Ether with HF-Pyridine

This protocol is for the cleavage of the robust TIPS ether using a fluoride source that is less basic than TBAF. Caution: HF-Pyridine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment and plasticware.

-

Materials:

-

TIPS-protected alcohol (1.0 eq)

-

HF-Pyridine complex

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v) and cool to 0 °C.[12]

-

Slowly add the HF-Pyridine complex to the stirred solution.[12]

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.[12]

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash chromatography.[12]

-

Conclusion

Silyl ethers represent a powerful and versatile class of protecting groups for hydroxyl functionalities. Their tunable stability, governed by the steric environment around the silicon atom, allows for the design of sophisticated synthetic strategies involving the selective protection and deprotection of multiple alcohols. A thorough understanding of their relative stabilities, coupled with reliable experimental protocols, empowers researchers, scientists, and drug development professionals to navigate the complexities of modern organic synthesis with greater precision and efficiency. The judicious application of the principles and procedures outlined in this guide will undoubtedly contribute to the successful synthesis of novel and complex molecular targets.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. benchchem.com [benchchem.com]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Physical properties of T-butyldimethylsilyl chloride

An In-depth Technical Guide to the Physical Properties of T-butyldimethylsilyl Chloride

Introduction

T-butyldimethylsilyl chloride (TBDMSCl), a prominent organosilicon compound with the chemical formula C₆H₁₅ClSi, is a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in the protection of hydroxyl groups, forming stable TBDMS ethers that can withstand a variety of reaction conditions.[1][2] This stability, coupled with the relative ease of deprotection, makes TBDMSCl indispensable for multi-step syntheses of complex molecules, including pharmaceuticals and natural products.[1] A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective application in research and development. This guide provides a comprehensive overview of the core physical characteristics of TBDMSCl, complete with experimental protocols and graphical representations to aid researchers, scientists, and drug development professionals.

Quantitative Physical Properties

The physical properties of T-butyldimethylsilyl chloride have been well-documented. The following table summarizes the key quantitative data for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol [3] |

| Melting Point | 86-91 °C[4][5] |

| Boiling Point | 125-126.4 °C[4][6] |

| Density | 0.87 g/mL at 20 °C[4] 0.94 g/cm³ at 20 °C[7] |

| Vapor Pressure | 7.10 hPa at 25 °C[7] 12.09 mmHg at 25 °C[5] |

| Refractive Index | n20/D 1.46[4][5] |

| Flash Point | 22 °C (71.6 °F)[6] |

Detailed Physical Characteristics

-

Appearance: T-butyldimethylsilyl chloride is typically a white, crystalline solid with a pungent, characteristic odor.[1][8][9] It can also appear as a colorless to slightly yellow liquid, particularly if impurities are present or if it is handled above its melting point.[2][5]

-

Solubility: It is highly soluble in a wide range of common organic solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), chloroform, and ethyl acetate.[2][4][10]

-

Reactivity with Water: TBDMSCl is highly sensitive to moisture.[2] It reacts with water in a hydrolysis reaction to form tert-butyldimethylsilanol (B101206) and corrosive hydrochloric acid.[1][2] This necessitates that all handling and storage be conducted under anhydrous (dry) conditions, often under an inert atmosphere such as nitrogen or argon.[2]

-

Hygroscopy: As a consequence of its reactivity with water, the solid is hygroscopic, readily absorbing moisture from the atmosphere.[1][9]

Experimental Protocols

The determination of the physical properties of a moisture-sensitive compound like TBDMSCl requires careful attention to experimental detail, particularly the exclusion of atmospheric moisture.

Melting Point Determination

Objective: To determine the temperature range over which TBDMSCl transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: Under an inert atmosphere (e.g., in a glove box), a small amount of crystalline TBDMSCl is finely ground to a powder. A capillary tube, sealed at one end, is charged with the powder to a height of 2-3 mm.[11] The tube is tapped gently to pack the sample tightly into the bottom.[11]

-

Apparatus Setup: The packed capillary tube is placed into a calibrated digital melting point apparatus (such as a DigiMelt or Mel-Temp).[11][12]

-

Measurement:

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[11] The melting point is reported as this range.

Boiling Point Determination (Micro-Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid TBDMSCl equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: A micro-distillation apparatus is assembled and flame-dried under vacuum or dried in an oven to ensure all components are free of moisture. The system is then assembled quickly while still warm and placed under a positive pressure of an inert gas.

-

Sample Introduction: Approximately 5 mL of molten TBDMSCl (or a solution in a high-boiling inert solvent from which it can be distilled) is introduced into the distillation flask along with a small, dry magnetic stir bar or a few boiling chips.[13]

-

Distillation: The flask is gently heated in a sand bath or with a heating mantle. The liquid is brought to a slow, steady boil.

-

Data Recording: The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[13] The temperature is allowed to stabilize as the vapor continuously bathes the thermometer bulb. The stable temperature observed during the distillation of the bulk of the material is recorded as the boiling point.[13] The atmospheric pressure should also be recorded.

Visualizations

Logical Relationship of TBDMSCl Properties

Caption: Logical flow of TBDMSCl's state and reactivity.

Workflow for Melting Point Determination

Caption: Experimental workflow for melting point analysis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 4. tert-Butyldimethylsilyl chloride | 18162-48-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tert-Butyldimethylsilyl chloride, 250 g, CAS No. 18162-48-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. tert-Butyldimethylchlorosilane CAS 18162-48-6 | 818642 [merckmillipore.com]

- 8. Tert Butyldimethylsilyl Chloride (TBDMS-Cl) - High Purity & Best Price [symaxlaboratories.net]

- 9. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

The TBDMS Group: A Comprehensive Technical Guide for Synthetic Chemists

In the landscape of modern organic synthesis, the strategic use of protecting groups is a cornerstone of achieving complex molecular architectures. Among the myriad of choices for the temporary masking of hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group has emerged as a workhorse, prized for its robustness, ease of installation, and selective removal. This technical guide provides an in-depth exploration of the TBDMS protecting group, tailored for researchers, scientists, and drug development professionals.

Core Properties of the TBDMS Protecting Group

The TBDMS group, structurally represented as -Si(CH₃)₂(C(CH₃)₃), is a sterically hindered silyl (B83357) ether.[1] This steric bulk, conferred by the tert-butyl group, is the primary determinant of its chemical properties, rendering it significantly more stable than less hindered silyl ethers like the trimethylsilyl (B98337) (TMS) group.[2] TBDMS-protected alcohols exhibit enhanced stability across a wide range of reaction conditions, including exposure to many acidic and basic environments, as well as organometallic reagents.[3] This stability allows for greater flexibility in the design of synthetic routes.[3]

The introduction of the TBDMS group is typically achieved through the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole (B134444) or triethylamine.[3] The silicon atom in TBDMS-Cl is electrophilic and readily undergoes nucleophilic attack by the alcohol's oxygen atom, with the chloride ion serving as a leaving group.[3]

Quantitative Comparison of Silyl Ether Stability

The stability of a silyl ether is paramount in its selection as a protecting group. The TBDMS group offers a significant stability advantage over simpler silyl ethers, a fact that is quantitatively reflected in the relative rates of hydrolysis.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[2][4][5]

This dramatic increase in stability for the TBDMS group, approximately 10,000 to 20,000 times that of the TMS group, allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers, a valuable tool in multi-step synthesis.[2][6]

Experimental Protocols

Protection of a Primary Alcohol with TBDMS-Cl

This protocol describes a general procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.

-

To the stirred solution, add imidazole followed by TBDMS-Cl.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and then with brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected alcohol.[2][6]

Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)

This protocol outlines the cleavage of a TBDMS ether using a fluoride ion source, a common and highly selective method.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. Deprotection is usually complete within 1-4 hours.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformations involved in the use of the TBDMS protecting group.

Conclusion

The tert-butyldimethylsilyl protecting group is an invaluable tool in the arsenal (B13267) of the synthetic chemist. Its robust nature, coupled with the mild and selective conditions for its removal, allows for the strategic protection of hydroxyl groups in complex, multi-step syntheses. A thorough understanding of its properties, stability relative to other protecting groups, and the associated experimental protocols is essential for its effective implementation in research and drug development.

References

The Cornerstone of Synthetic Strategy: A Technical Guide to Silylation Reactions

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Among the arsenal (B13267) of protective chemistries, silylation stands out as a robust and versatile technique for the temporary masking of hydroxyl, amino, and carboxyl groups. This in-depth guide elucidates the fundamental principles of silylation reactions, offering a comprehensive overview of mechanisms, reagents, and reaction parameters, supplemented with detailed experimental protocols and quantitative data to inform practical application.

Silylation involves the introduction of a silyl (B83357) group (typically of the structure R₃Si-) onto a heteroatom, most commonly oxygen, to form a silyl ether.[1] This transformation is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex pharmaceutical compounds.[2] The primary advantage of converting a reactive functional group into a silyl derivative lies in the increased stability and reduced reactivity of the protected moiety, preventing undesirable side reactions during subsequent synthetic steps.[3] Furthermore, silylated compounds often exhibit enhanced volatility, making them amenable to analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).[2]

The Mechanism: A Nucleophilic Substitution at Silicon

The silylation of alcohols, a widely employed application, proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically facilitated by a base, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom of the silylating agent, displacing a leaving group (commonly a halide).[1]

The general mechanism can be visualized as follows:

Caption: General mechanism of alcohol silylation.

A Toolkit of Silylating Agents: Tailoring Reactivity and Stability

A diverse array of silylating agents is available, each offering distinct advantages in terms of reactivity, steric bulk, and the stability of the resulting silyl ether. The choice of reagent is a critical consideration in synthetic design, dictated by the specific substrate and the desired reaction outcome.

| Silylating Agent | Common Abbreviation | Key Features |

| Trimethylsilyl Chloride | TMSCl | Highly reactive, provides the least stable silyl ether protection, easily cleaved.[4] |

| tert-Butyldimethylsilyl Chloride | TBDMSCl or TBSCl | Offers a good balance of reactivity and stability, widely used for general-purpose protection.[4] |

| Triethylsilyl Chloride | TESCl | More stable than TMS ethers.[5] |

| Triisopropylsilyl Chloride | TIPSCl | Provides significant steric hindrance, resulting in highly stable silyl ethers.[4] |

| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Offers the highest stability among common silyl ethers, particularly under acidic conditions.[4] |

| Hexamethyldisilazane | HMDS | A milder silylating agent, often used with a catalyst; produces ammonia (B1221849) as a byproduct.[2] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A powerful trimethylsilylating agent with a neutral byproduct.[2] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A highly reactive silylating agent, often used for derivatization for GC-MS analysis.[6] |

Factors Influencing Silylation Reactions

The efficiency and selectivity of a silylation reaction are governed by a confluence of factors, including the steric and electronic properties of the substrate and silylating agent, the choice of solvent and catalyst, and the reaction temperature.

Caption: Key factors influencing silylation reactions.

Steric Hindrance: This is often the most critical factor determining the rate and selectivity of silylation.[7] Less sterically hindered alcohols (primary > secondary > tertiary) react more readily.[7] Similarly, smaller silylating agents (e.g., TMSCl) are more reactive than bulkier ones (e.g., TIPSCl).[8] This principle allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[7]

Solvent: The choice of solvent can significantly impact reaction rates. Lewis basic solvents like dimethylformamide (DMF) can accelerate the reaction compared to non-polar solvents like dichloromethane (B109758) (DCM).[9]

Catalyst: A base is typically required to facilitate the reaction. Common choices include triethylamine (B128534) and pyridine. More potent catalysts like 4-(dimethylamino)pyridine (DMAP) or imidazole can be employed to enhance the reaction rate, particularly with more hindered alcohols or less reactive silylating agents.[9]

Temperature: While many silylations proceed efficiently at room temperature, adjusting the temperature can be a useful tool for controlling selectivity. Lowering the temperature can often enhance the selective silylation of a less hindered hydroxyl group.[2]

Quantitative Data: A Comparative Overview

The stability of the resulting silyl ether is a crucial consideration for multi-step syntheses. The following tables provide a quantitative comparison of the relative stability of common silyl ethers under acidic and basic conditions.

Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers (vs. TMS) [10]

| Silyl Ether | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 2: Half-Lives of Silyl Ethers in Acidic Media (1% HCl in MeOH, 25 °C) [10]

| Silyl Ether | Half-Life |

| TMS | < 1 minute |

| TES | 10-20 minutes |

| TBDMS | 20-60 hours |

| TIPS | 300-600 hours |

| TBDPS | > 1000 hours |

Experimental Protocols

The following protocols provide detailed methodologies for common silylation and deprotection reactions.

Protocol 1: General Procedure for the Silylation of a Primary Alcohol with TBDMSCl [2]

Objective: To protect a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

Substrate containing a primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF.

-

Add imidazole (1.5-2.5 equivalents) to the solution and stir until fully dissolved.

-

Add TBDMSCl (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of a TBDMS Ether using TBAF [4]

Objective: To cleave a TBDMS ether to regenerate the parent alcohol.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (typically 1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equivalent) in THF in a round-bottom flask.

-

Add the TBAF solution (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Applications in Drug Development and Beyond

The strategic use of silylation as a protecting group strategy is integral to the synthesis of numerous pharmaceutical agents. By temporarily masking reactive hydroxyl or amino groups, chemists can perform transformations on other parts of a molecule without interference, leading to more efficient and higher-yielding synthetic routes.[2] Beyond protection, silylation is also a key derivatization technique in analytical chemistry. By increasing the volatility and thermal stability of polar analytes, silylation enables their analysis by gas chromatography and mass spectrometry, which is crucial for metabolite identification, drug metabolism studies, and quality control in the pharmaceutical industry.[6][11] The incorporation of silicon into drug molecules themselves is also an area of active research, with studies suggesting that the introduction of silyl groups can enhance lipophilicity and improve metabolic stability.[12]

References

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. benchchem.com [benchchem.com]

- 8. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyldimethylsilyl Chloride from tert-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyldimethylsilyl chloride (TBDMSCl), a crucial silylating agent in organic synthesis, utilizing tert-butyllithium (B1211817) and dichlorodimethylsilane (B41323). TBDMSCl is widely employed as a protecting group for hydroxyl functionalities, valued for its stability under a range of reaction conditions.[1][2][3][4] The following application notes include a summary of reaction parameters, a comprehensive experimental protocol with an emphasis on safety, and visualizations of the chemical transformation and workflow.

Introduction

Tert-butyldimethylsilyl chloride is a versatile organosilicon compound used extensively in organic chemistry to protect alcohols.[3][5] The resulting tert-butyldimethylsilyl (TBDMS) ethers exhibit greater stability compared to trimethylsilyl (B98337) (TMS) ethers, particularly in acidic conditions.[6] This enhanced stability makes TBDMSCl an invaluable reagent in multi-step syntheses of complex molecules, including pharmaceuticals like prostaglandins (B1171923) and antibiotics.[1][2] The synthesis described herein involves the reaction of tert-butyllithium with dichlorodimethylsilane.[6][7] Careful control of reaction conditions is essential for achieving high yield and purity.[6]

Reaction Data Summary

The following table summarizes the quantitative data reported for the synthesis of tert-butyldimethylsilyl chloride from tert-butyllithium.

| Parameter | Value | Reference |

| Yield | 70% | [7] |

| Purity | 99.8% | [7] |

| Boiling Point | 124-126 °C | [7][8] |

| Melting Point | 86-90 °C | [5][8] |

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the tert-butyl anion from tert-butyllithium on the silicon atom of dichlorodimethylsilane, displacing one of the chloride ions.

Experimental Protocol

This protocol is based on established methods for the synthesis of tert-butyldimethylsilyl chloride.[7]

Materials:

-

Dichlorodimethylsilane

-

tert-Butyllithium in pentane

-

Pentane, anhydrous

-

Nitrogen gas, inert

-

Ice-water bath

-

Standard glassware for air-sensitive reactions (Schlenk line, septum-sealed flasks, etc.)

Safety Precautions:

-

tert-Butyllithium is extremely pyrophoric and reacts violently with water and air.[9] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using proper air-free techniques.[6][10] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.

-

Dichlorodimethylsilane and tert-butyldimethylsilyl chloride are corrosive and moisture-sensitive.[5] Handle these reagents in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Initial Cooling: Charge the flask with a solution of dichlorodimethylsilane in anhydrous pentane. Cool the stirred solution to 0 °C using an ice-water bath.[7]

-

Reagent Addition: Slowly add the pentane solution of tert-butyllithium dropwise to the cooled dichlorodimethylsilane solution via the dropping funnel. Maintain the internal temperature at 0 °C during the addition.[7]

-

Initial Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1.5 hours.[7]

-

Warming and Extended Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). Continue stirring at this temperature for 48 hours.[7]

-

Work-up and Purification:

-

After the reaction period, the mixture will contain the product and precipitated lithium chloride.

-

Purify the product by distillation. Collect the fraction that boils at approximately 125 °C.[7] The product will solidify upon standing.

-

Experimental Workflow

The following diagram illustrates the key steps of the synthesis protocol.

References

- 1. Page loading... [guidechem.com]

- 2. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 3. zxchem.com [zxchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Silylation of Diols with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. The tert-butyldimethylsilyl (TBDMS) ether is a widely utilized protecting group for alcohols due to its straightforward installation, stability across a broad spectrum of reaction conditions, and versatile deprotection methods.[1] tert-Butyldimethylsilyl chloride (TBDMSCl) is the reagent of choice for introducing the TBDMS group. A key attribute of TBDMSCl is its steric bulk, which facilitates the highly selective protection of primary alcohols in the presence of more sterically hindered secondary and tertiary alcohols.[2] This chemoselectivity is a critical tool for synthetic chemists, allowing for the differentiation of hydroxyl groups based on their steric environment.[2]

The principle of selectivity is primarily governed by steric hindrance. The bulky tert-butyl group on the silicon atom of TBDMSCl impedes its approach to the more sterically congested secondary and tertiary hydroxyl groups, leading to a significantly faster reaction rate with primary alcohols.[1][2] This application note provides detailed protocols for the selective monosilylation of diols, quantitative data on reaction outcomes, and a workflow diagram to guide researchers in applying this essential synthetic transformation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the selective silylation of diols with TBDMSCl.

Table 1: Selective Monosilylation of Diols with TBDMSCl

| Diol Substrate | TBDMSCl (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-protected Product (%) | Selectivity (Mono:Di) |

| 1,4-Butanediol | 1.1 | Imidazole (B134444) (2.2) | DMF | 0 to rt | 6 | ~85 | Good selectivity for mono-protection |

| Diol with 1° and 2° OH | 1.1 | N-Methylimidazole (3.0) / I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95 | 9:1 |

| 1,2-Propanediol | 1.1 | Imidazole (2.2) | DMF | rt | - | - | High selectivity for 1° OH |

Data compiled from multiple sources.[1][2] Room temperature is denoted as 'rt'.

Table 2: General Reagents and Conditions for Silylation and Deprotection

| Process | Reagents and Conditions | Observations |

| Silylation | 1.1 eq. TBDMSCl, 2.2 eq. Imidazole, DMF, rt | Rapid and clean conversion for primary alcohols.[2] |

| 1.2 eq. TBDMSCl, 2.5 eq. Imidazole, CH₂Cl₂, rt | High yield in an alternative solvent system.[2] | |

| Deprotection | 1.1 eq. TBAF, THF, rt, 1h | Standard and highly effective deprotection method.[2] |

| Acetic Acid/H₂O (3:1), rt, 12h | Mild acidic conditions can be employed.[2] | |

| 10 mol% Cs₂CO₃, MeOH, rt, 2h | Mild basic conditions are also effective.[2] |

Experimental Protocols

Protocol 1: Selective Monosilylation of a Diol Containing a Primary and a Secondary Hydroxyl Group

This protocol provides a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.

Materials:

-

Diol containing both a primary and a secondary alcohol (e.g., 1,2-propanediol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBDMSCl (1.1 eq.) portion-wise to the solution.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated product.

Protocol 2: Deprotection of a TBDMS Ether

This protocol describes a standard method for the removal of a TBDMS protecting group.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (B91410) (TBAF) (1M solution in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in THF.

-

Add a 1M solution of TBAF in THF (1.1 eq.).

-

Stir the reaction mixture at room temperature for 1 hour.[2]

-

Monitor the deprotection by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Visualizations

Caption: Workflow for selective silylation and deprotection.

Caption: Steric hindrance dictates the selectivity of silylation.

References

Application Notes and Protocols for TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, widely employed for the protection of hydroxyl functionalities. Its popularity stems from its ease of installation, pronounced stability across a range of reaction conditions, and, critically, its selective removal.[1] Tetrabutylammonium fluoride (B91410) (TBAF) is the most frequently utilized reagent for the cleavage of TBDMS ethers, offering high efficacy and solubility in common organic solvents.[1][2][3] This document provides a detailed protocol for the TBAF-mediated deprotection of TBDMS ethers, encompassing reaction parameters, experimental procedures, and troubleshooting.

Mechanism of Action